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Compound of Interest

Compound Name: Roginolisib hemifumarate

Cat. No.: B11927587

Technical Support Center: Roginolisib In Vivo
Studies

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing the dosage of Roginolisib (also known as IOA-244)
for long-term in vivo studies.

Frequently Asked Questions (FAQSs)

Q1: What is Roginolisib and what is its mechanism of action?

Al: Roginolisib (I0A-244) is an orally administered, first-in-class, non-ATP-competitive,
allosteric modulator of phosphoinositide 3-kinase delta (PI3Kd).[1][2] By selectively inhibiting
PI3Kd, Roginolisib can suppress the PISBK/AKT/mTOR signaling pathway, which is crucial for
the growth and survival of certain cancer cells.[3][4] Additionally, it has immunomodulatory
effects, including the reduction of regulatory T cells (Tregs), which can enhance the body's anti-
tumor immune response.[5]

Q2: What is a recommended starting dose for a long-term in vivo efficacy study in mice?

A2: While specific efficacy-based dosing for every mouse model has not been published, a
good starting point can be extrapolated from preclinical toxicology and pharmacodynamic
studies. In rats and dogs, a dose of 5 mg/kg administered orally once daily was sufficient to
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achieve free plasma levels that exceed the cellular IC90 for PI3Kd target engagement for at
least 12 hours.[3][6][7] Given that the No-Observed-Adverse-Effect-Level (NOAEL) in rats was
15 mg/kg, a starting dose in the range of 5-15 mg/kg/day would be a rational starting point for
efficacy studies in mice, pending tolerability studies in the specific strain.

Q3: How should | formulate Roginolisib for oral administration in animal studies?

A3: Based on non-clinical toxicology studies, Roginolisib can be formulated in 0.25% aqueous
hydroxypropyl methylcellulose (Methocel® K4M Premium) for oral gavage.[3]

Q4: What are the potential toxicities | should monitor for during a long-term in vivo study?

A4: In preclinical studies, dose-dependent toxicities were observed. In dogs, these included
skin and gastrointestinal toxicity.[3][6][7] Lymphoid tissue toxicity was noted in both rats and
dogs.[3][6] Therefore, long-term studies should include regular monitoring of animal weight,
skin condition, fecal consistency, and overall behavior. Periodic hematology and clinical
chemistry may also be warranted to monitor for liver and lymphoid organ-related adverse
effects.

Q5: Can Roginolisib be combined with other therapies, like immune checkpoint inhibitors?

A5: Yes, preclinical studies have shown that Roginolisib can sensitize tumors to anti-PD-1
treatment in various syngeneic mouse models, including CT26 colorectal and LLC lung cancer
models.[1][8][9] This suggests a strong rationale for combination studies with immune
checkpoint inhibitors.
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Issue

Potential Cause

Recommended Action

Unexpected Toxicity (e.g.,

significant weight loss, severe

skin rash, diarrhea)

Dose may be too high for the

specific animal strain or model.

1. Immediately suspend
dosing. 2. Provide supportive
care to the animals. 3.
Consider restarting at a lower
dose (e.g., 50% of the original
dose) once animals have
recovered. 4. If using a
combination therapy, consider
potential synergistic toxicity
and evaluate the toxicity of
each agent alone in the model

system.

Lack of Efficacy

1. Suboptimal dose. 2.

Insufficient target engagement.

3. Tumor model is not
dependent on the PI3Kd
pathway.

1. Confirm formulation
accuracy and administration
technique. 2. If tolerability
allows, perform a dose-
escalation study (e.g., increase
dose in cohorts up to the
tolerated level, such as the rat-
tolerated dose of <75 mg/kg,
while carefully monitoring for
toxicity).[3][6] 3. Conduct a
pilot pharmacodynamic (PD)
study to confirm PI3K pathway
inhibition in tumor tissue at the
selected dose. 4. Verify the
expression and activation of
the PI3Kd pathway in your

tumor model of choice.

Variable Tumor Response

Within a Treatment Group

1. Inconsistent drug
administration. 2. Biological
variability of the tumor model.
3. Issues with drug formulation

stability.

1. Ensure all technical staff are
proficient in the oral gavage
technique. 2. Increase the
number of animals per group
to improve statistical power. 3.

Prepare fresh drug formulation
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regularly and ensure it is
properly stored and mixed

before each administration.[3]

Data Presentation: Preclinical Toxicology and
Dosing

Table 1: Summary of Roginolisib Dosing and Acute Toxicity in Rodent and Non-Rodent Models

Doses
Species Study Type L Key Findings Reference
Administered

Doses <75
mg/kg were
tolerated.

NOAEL was
4-Week GLP 0, 5, 15, 50, 75 )
Rat determined to be  [3][6][7]

Toxicolo mg/kg/day (oral
ay g/kg/day (oral) 15 malka.
Toxicity occurred
at doses =100

mg/kg.

Dose-dependent
skin and Gl
toxicity. Effects at
5 mg/kg were
considered

4-Week GLP 0,5, 15,45 )

Dog ] monitorable and [31[6]1[7]

Toxicology mg/kg/day (oral) )
reversible. No
NOAEL was
determined due
to effects at the

lowest dose.

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Summary
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Target Key
Species Dose Cmax Engagemen Observatio Reference
t n
Rapid
Free plasma ]
absorption
levels o
Reached and sufficient
o exceeded
Rat & Dog 5 mg/kg (oral)  within ~1 target [3161[7]
IC90 for
hour coverage at a
PI3Kd for =12
well-tolerated
hours
dose.
No evidence
of plasma
_ Dose- _
Rat & Dog Multiple ] N/A accumulation  [3]
proportional )
with once-
daily dosing.

Experimental Protocols

Protocol 1: General Protocol for Long-Term Oral Dosing of Roginolisib in a Syngeneic Mouse

Tumor Model

« Animal Model: Select a suitable syngeneic tumor model (e.g., CT26, LLC) and implant tumor

cells according to established procedures. Allow tumors to reach a predetermined size (e.g.,

100-150 mm3) before initiating treatment.

e Drug Formulation:

o Prepare a stock solution of Roginolisib in a suitable solvent.

o On the day of dosing, dilute the stock solution to the final desired concentration using the

vehicle: 0.25% aqueous hydroxypropyl methylcellulose (Methocel® K4M Premium).[3]

o Ensure the final formulation is a homogenous suspension. Prepare fresh weekly.

e Dose Administration:
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o Based on preclinical data, start with a dose of 5-15 mg/kg.

o Administer the formulation once daily via oral gavage. The volume should be based on the
animal's most recent body weight (e.g., 10 mL/kg).

e Monitoring and Endpoints:
o Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

o Animal Health: Monitor body weight, clinical signs of toxicity (skin lesions, diarrhea,
changes in posture or activity), and overall condition daily.

o Efficacy Endpoint: Continue dosing until tumors in the control group reach a
predetermined endpoint size, or for a set duration based on the study design.

o Toxicity Endpoint: Establish clear criteria for humane endpoints based on weight loss (e.g.,
>20%), tumor burden, or severe clinical signs of toxicity.

e Pharmacodynamic Analysis (Optional Satellite Group):

o At a specified time point after the final dose (e.qg., 2-4 hours), euthanize a subset of
animals.

o Collect tumor tissue and plasma.

o Analyze tumor lysates for downstream markers of PI3K pathway inhibition (e.qg.,
phosphorylated AKT) via Western blot or ELISA.

Visualizations
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Caption: PI3Kd signaling pathway inhibited by Roginolisib.
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Start:
Tumor Cell Implantation

Tumor Growth Monitoring
(to ~100 mma3)
Randomize into
Treatment Groups

Daily Oral Dosing:
- Vehicle Control
- Roginolisib (e.g., 10 mg/kg)

X
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- Tumor Volume
- Body Weight
- Clinical Signs

Endpoint Reached

Data Analysis:
- Efficacy
- Tolerability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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